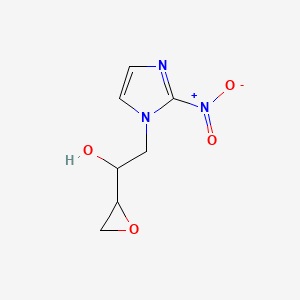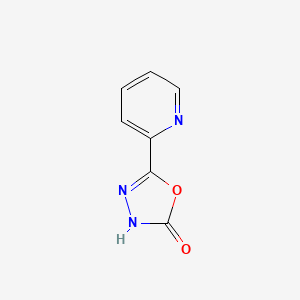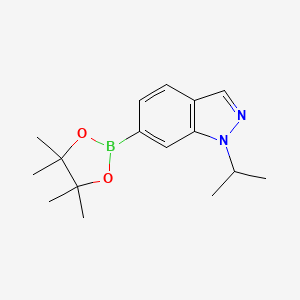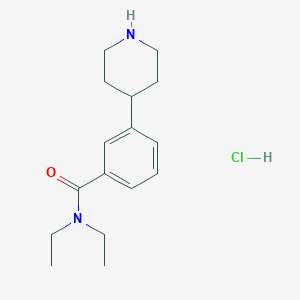![molecular formula C19H20ClN4O2P B13995050 5-chloro-N2-[4-(dimethylphosphoryl)-2-methoxyphenyl]-N4-phenylpyrimidine-2,4-diamine](/img/structure/B13995050.png)
5-chloro-N2-[4-(dimethylphosphoryl)-2-methoxyphenyl]-N4-phenylpyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N2-[4-(dimethylphosphoryl)-2-methoxyphenyl]-N4-phenylpyrimidine-2,4-diamine is a chemical compound known for its significant applications in the pharmaceutical industry. It is a multi-targeted tyrosine-kinase inhibitor, primarily used in the treatment of non-small cell lung cancer (NSCLC). The compound is also referred to as brigatinib .
Vorbereitungsmethoden
The synthesis of 5-chloro-N2-[4-(dimethylphosphoryl)-2-methoxyphenyl]-N4-phenylpyrimidine-2,4-diamine involves several steps. The synthetic route typically includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a series of condensation reactions involving appropriate starting materials.
Introduction of the Chlorine Atom: Chlorination is carried out using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Dimethylphosphoryl Group: This step involves the use of dimethylphosphoryl chloride under controlled conditions.
Methoxylation and Phenylation: The methoxy and phenyl groups are introduced through nucleophilic substitution reactions.
Industrial production methods often involve optimization of these steps to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
5-chloro-N2-[4-(dimethylphosphoryl)-2-methoxyphenyl]-N4-phenylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and methanol. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
5-chloro-N2-[4-(dimethylphosphoryl)-2-methoxyphenyl]-N4-phenylpyrimidine-2,4-diamine has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of tyrosine-kinase inhibitors.
Biology: The compound is used in cellular studies to understand the mechanisms of kinase inhibition.
Medicine: Brigatinib is a potent inhibitor of anaplastic lymphoma kinase (ALK) and is used in the treatment of ALK-positive NSCLC.
Industry: The compound is used in the development of pharmaceutical formulations and drug delivery systems
Wirkmechanismus
The mechanism of action of 5-chloro-N2-[4-(dimethylphosphoryl)-2-methoxyphenyl]-N4-phenylpyrimidine-2,4-diamine involves the inhibition of tyrosine kinases, particularly ALK. The compound binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of cancer cell proliferation and induces apoptosis .
Vergleich Mit ähnlichen Verbindungen
5-chloro-N2-[4-(dimethylphosphoryl)-2-methoxyphenyl]-N4-phenylpyrimidine-2,4-diamine is unique due to its high specificity and potency as a tyrosine-kinase inhibitor. Similar compounds include:
Crizotinib: Another ALK inhibitor used in the treatment of NSCLC.
Ceritinib: A second-generation ALK inhibitor with improved efficacy.
Alectinib: Known for its ability to cross the blood-brain barrier and treat brain metastases in ALK-positive NSCLC patients.
The uniqueness of this compound lies in its ability to overcome resistance mechanisms that limit the efficacy of other ALK inhibitors .
Eigenschaften
Molekularformel |
C19H20ClN4O2P |
|---|---|
Molekulargewicht |
402.8 g/mol |
IUPAC-Name |
5-chloro-2-N-(4-dimethylphosphoryl-2-methoxyphenyl)-4-N-phenylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C19H20ClN4O2P/c1-26-17-11-14(27(2,3)25)9-10-16(17)23-19-21-12-15(20)18(24-19)22-13-7-5-4-6-8-13/h4-12H,1-3H3,(H2,21,22,23,24) |
InChI-Schlüssel |
LZAIDNSADNOUIN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)P(=O)(C)C)NC2=NC=C(C(=N2)NC3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-methylmethanamine](/img/structure/B13994981.png)
![2-Oxo-4-phenyl-1-oxaspiro[4.5]decane-3-carboxamide](/img/structure/B13994989.png)






![Dimethyl [(anthracen-9-yl)methylidene]propanedioate](/img/structure/B13995036.png)



